Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride
Description
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is a piperidine-derived benzoate ester featuring a 2-chloroethyl substituent on the piperidyl ring. Its molecular formula is C₁₅H₂₁Cl₂NO₂ (molecular weight: 326.24 g/mol).
Properties
Molecular Formula |
C15H21Cl2NO2 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17;/h2-5,12H,6-11H2,1H3;1H |
InChI Key |
DFVHCAXBCMWBLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Nucleophilic Substitution of Methyl 4-Hydroxybenzoate with Beta-Chloroethylpiperidine Hydrochloride
The predominant and well-documented method for preparing Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate hydrochloride involves the nucleophilic substitution of methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride under basic conditions. This method is described in detail in a large-scale synthetic process (Ambeed, 2020).
Reaction Scheme:
- Starting materials: Methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride
- Base: Potassium carbonate (anhydrous or sesquihydrate)
- Solvent: Amyl acetate or isopropyl acetate
- Temperature: 110–125°C
- Reaction time: 4.5–20 hours depending on scale and conditions
- Workup: Aqueous washes, acidification with hydrochloric acid, reflux for product precipitation
- Isolation: Cooling, acetone addition, filtration, drying under vacuum
Detailed Experimental Conditions and Yields
The following table summarizes key experimental data from multiple examples of this preparation:
| Example | Scale (g) | Solvent | Base | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 167.42 kg | Amyl acetate | Anhydrous potassium carbonate | 120–125 | 5 | 91 | Not specified | Large scale; aqueous workup and acid reflux |
| 2 | 17.57 | Amyl acetate | Potassium carbonate sesquihydrate | 110–115 | 4.5 | 90.6 | 99.2 | Small scale; detailed purification |
| 3 | 17.57 | Amyl acetate | Powdered potassium carbonate (11% water) | 110–115 | 4.5 | 93.4 | 101.0 | High purity; vacuum drying |
| 4 | 0.05 mol | Isopropyl acetate | Potassium carbonate | 75–80 | 20 | 95.3 | Not specified | Longer reaction time at lower temp |
Table 1: Summary of preparation conditions and yields for this compound
Reaction Procedure (Typical Example)
- Charge the reactor with methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, potassium carbonate, and the chosen solvent (e.g., amyl acetate).
- Heat the mixture under nitrogen atmosphere to 110–125°C with stirring for 4.5 to 5 hours or until HPLC indicates complete consumption of the hydroxybenzoate.
- Cool the reaction mixture to below 50°C and add deionized water to separate layers.
- Discard the aqueous layer and wash the organic phase with water to remove residual base.
- Add dilute hydrochloric acid to the organic layer to extract the product into the aqueous phase.
- Separate and reflux the aqueous acid phase for 5 to 13 hours to promote crystallization of the hydrochloride salt.
- Cool the mixture to 0–5°C, add acetone to induce precipitation, and stir for 1 hour.
- Collect the solid by filtration , wash with cold acetone, and dry under vacuum at temperatures below 50°C.
Mechanistic Considerations
- The reaction proceeds via nucleophilic substitution where the phenolic oxygen of methyl 4-hydroxybenzoate is deprotonated by potassium carbonate, forming the phenolate ion.
- The phenolate then attacks the electrophilic 2-chloroethyl group on the piperidine hydrochloride salt, forming the ether linkage.
- The use of potassium carbonate as a mild base prevents side reactions such as elimination or over-alkylation.
- Acidification and reflux in hydrochloric acid facilitate conversion to the hydrochloride salt and enhance product crystallinity and purity.
Alternative Synthetic Routes and Related Preparations
While the above method is the most direct and scalable, related arylpiperidine derivatives have been prepared via multi-step synthetic sequences involving:
- Formation of arylpiperidines by palladium-catalyzed cross-coupling reactions of aryl halides with piperidine derivatives.
- Protection-deprotection strategies involving benzyl or other protecting groups on the piperidine nitrogen, followed by selective functionalization and hydrogenolysis steps.
- Esterification of 4-hydroxybenzoic acid derivatives with methanol under acidic catalysis to prepare methyl esters as intermediates.
These methods are generally more complex and less efficient for this specific target compound but may be relevant for analog synthesis or structural modifications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting materials | Methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride | Commercially available |
| Base | Potassium carbonate (anhydrous or sesquihydrate) | Mild, effective for phenolate formation |
| Solvent | Amyl acetate, isopropyl acetate | High boiling, facilitates reflux |
| Temperature | 75–125°C | Higher temp accelerates reaction |
| Reaction time | 4.5–20 hours | Depends on scale and temperature |
| Workup | Aqueous washes, acid extraction, reflux in HCl | Ensures product salt formation |
| Isolation | Cooling, acetone precipitation, filtration, vacuum drying | High purity, good crystallinity |
| Yield | 90–95% | High yield on scale |
| Purity (HPLC) | 99–101% | Consistent with pharmaceutical standards |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized forms of the piperidine ring or benzoate ester.
Reduction: Reduced forms of the piperidine ring or benzoate ester.
Hydrolysis: 4-[4-(2-Chloroethyl)-1-piperidyl]benzoic acid and methanol.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Therapeutics
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is primarily researched for its potential as a pharmacological agent. Compounds with similar structures often exhibit notable biological activities, including:
- Antineoplastic Activity : The chloroethyl group suggests potential use in cancer therapy, as similar compounds have been associated with alkylating properties that target rapidly dividing cells.
- Neurological Disorders : Research indicates potential applications in treating neurological conditions such as Alzheimer's disease, where compounds that inhibit beta-secretase enzyme activity are beneficial .
2. Pharmacological Mechanisms
Understanding the interaction of this compound with biological targets is crucial for its therapeutic application. Preliminary studies suggest it may interact with neurotransmitter receptors or enzymes involved in disease pathways. Further research is necessary to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Alzheimer's Disease Treatment : A study highlighted methods for treating Alzheimer's disease using piperidine derivatives, indicating that compounds like this compound could play a role in inhibiting beta-secretase activity and reducing amyloid plaque deposition .
- Anticancer Properties : Research into similar chloroethyl-substituted compounds has shown promise in targeting cancer cells through alkylation mechanisms. This suggests that this compound may also exhibit anticancer properties, warranting further investigation into its efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The piperidine ring can interact with receptors or enzymes, influencing their activity and signaling pathways.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several piperidine/piperazine-containing benzoates and nitrosoureas. Key comparisons include:
Key Observations :
- Unlike Pitofenone Hydrochloride, which has a piperidinylethoxy group for spasmolytic effects, the target compound’s chloroethyl group may prioritize cytotoxicity over muscle relaxation .
Functional Analogs: Nitrosoureas with Chloroethyl Groups
Nitrosoureas like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () share the 2-chloroethyl moiety and exhibit alkylating activity. Comparative insights:
Physicochemical Properties
- Solubility : The benzoate ester enhances lipid solubility compared to carboxylic acid derivatives (e.g., 4-(Piperidin-4-yl)benzoic acid hydrochloride, CAS 149353-84-4) .
- Stability : The 2-chloroethyl group may confer instability in aqueous environments, akin to nitrosoureas (plasma half-life ~5 minutes) .
Pharmacokinetics
- Distribution : Lipophilicity may favor tissue penetration, as seen in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea’s preferential accumulation in cerebrospinal fluid .
- Metabolism : Likely hepatic ester hydrolysis, generating 4-[4-(2-chloroethyl)-1-piperidyl]benzoic acid, which may undergo further conjugation .
Biological Activity
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is a synthetic compound notable for its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHClN\O·HCl
- Molecular Weight : Approximately 318.25 g/mol
- Structure : The compound features a benzoate moiety linked to a piperidine ring with a chloroethyl substitution, enhancing its biological interactions.
Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. Compounds with similar structures often exhibit activity at cholinergic and dopaminergic receptors, suggesting potential uses in treating neurological disorders.
Potential Biological Targets:
- Cholinergic Receptors : May influence acetylcholine pathways, impacting cognitive functions.
- Dopaminergic Receptors : Possible effects on mood regulation and motor control.
Therapeutic Applications
The compound is under investigation for various therapeutic applications, particularly in the fields of neurology and psychiatry. Its pharmacological profile suggests potential use in:
- Anxiolytic Treatments : Modulating anxiety through neurotransmitter pathways.
- Cognitive Enhancers : Improving memory and learning capabilities in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct biological activities of this compound against structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-(piperidin-1-yl)benzoate hydrochloride | Piperidine ring without chloroethyl substitution | Primarily acts as a local anesthetic |
| 4-(2-Chloroethyl)morpholine hydrochloride | Morpholine ring instead of piperidine | Used as an intermediate in various pharmaceuticals |
| Methyl 4-(2-chloroethyl)benzoate | Lacks piperidine functionality | Exhibits different reactivity patterns |
| Methyl 3-(1-aminoethyl)benzoate hydrochloride | Amino group substitution on the benzene ring | Potentially different biological activities |
This table illustrates that while these compounds share structural similarities, their distinct functional groups lead to varied biological activities and therapeutic potentials.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis Methodology : The compound is synthesized through multi-step chemical reactions involving piperidine derivatives and chloroethylation processes, ensuring high purity for biological assays.
- In Vitro Studies : Preliminary in vitro studies have demonstrated its ability to inhibit specific receptor activities, suggesting a pathway for further therapeutic exploration.
- Animal Models : Animal studies are underway to evaluate its efficacy in reducing anxiety-like behaviors and enhancing cognitive functions, providing preliminary data on its potential clinical applications.
Q & A
Q. What are the implications of conflicting cytotoxicity data in cell-based studies?
- Methodological Answer : Contradictions may arise from cell line variability (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration). Standardize protocols using MTT assays at 48–72 hours with 10% FBS. Compare results against positive controls (e.g., cisplatin) and adjust for chloride ion interference in colorimetric readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
